molecular formula C11H15NO3 B121327 N-Acetylphenylephrine CAS No. 58952-80-0

N-Acetylphenylephrine

Cat. No.: B121327
CAS No.: 58952-80-0
M. Wt: 209.24 g/mol
InChI Key: OSJFSDYUAXAPLF-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylphenylephrine can be synthesized through the acetylation of phenylephrine. The process typically involves the reaction of phenylephrine with acetic anhydride in the presence of a base such as pyridine or sodium acetate. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the phenylephrine molecule .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Acetylphenylephrine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound ketone, while reduction can produce this compound alcohol .

Scientific Research Applications

N-Acetylphenylephrine has a wide range of applications in scientific research, including:

Mechanism of Action

N-Acetylphenylephrine exerts its effects primarily through its interaction with alpha-1 adrenergic receptors. Upon binding to these receptors, it induces vasoconstriction by increasing intracellular calcium levels, leading to the contraction of smooth muscle cells. This mechanism is similar to that of phenylephrine, but the acetylation may alter its pharmacokinetic properties, potentially affecting its duration of action and bioavailability .

Comparison with Similar Compounds

    Phenylephrine: A widely used decongestant and vasoconstrictor.

    N-Methylphenylephrine: Another derivative of phenylephrine with similar pharmacological properties.

    N-Acetylphenylalanine: A compound with a similar acetyl group but different biological activity.

Uniqueness: N-Acetylphenylephrine is unique due to its specific acetylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, phenylephrine. This uniqueness makes it valuable in research settings where precise control over the compound’s activity and stability is required .

Properties

IUPAC Name

N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)12(2)7-11(15)9-4-3-5-10(14)6-9/h3-6,11,14-15H,7H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJFSDYUAXAPLF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207692
Record name N-Acetylphenylephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58952-80-0
Record name N-Acetylphenylephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058952800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylphenylephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-acetylphenylephrine compare to phenylephrine in terms of its effect on blood pressure in rats?

A1: The study indicates that this compound exhibits a much weaker effect on blood pressure compared to its parent compound, phenylephrine. In fact, after pretreatment with chlorisondamine, this compound demonstrated almost negligible potency (0.01) in raising blood pressure compared to adrenaline (100) and phenylephrine (37) []. This suggests that the N-acetylation of phenylephrine significantly reduces its ability to elevate blood pressure in this experimental setting.

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